molecular formula C9H11N5O2S B2751162 3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1014047-09-6

3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2751162
CAS RN: 1014047-09-6
M. Wt: 253.28
InChI Key: GMSJHXVQKYPNDV-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods and has shown promising results in several studies.

Scientific Research Applications

Synthesis and Characterization

Research into pyrazole derivatives, including the compound and its related structures, has focused on their synthesis and characterization. A notable study by Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving hydrazine hydrate in ethanol, leading to the further creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then characterized using spectral data and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential in cancer research (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Biological Activities

Antimicrobial Activity

A series of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety were designed and synthesized, displaying moderate to good antibacterial efficacy against various Gram-positive and Gram-negative bacteria when compared with the reference drug Chloromycin (Tengfei Qu et al., 2018).

Anticancer Activity

Another direction of research involved the evaluation of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases for their in vitro cytotoxic activity. Compounds synthesized from the reaction of 5-amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides with various reagents showed promising cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Ashraf S. Hassan et al., 2015).

properties

IUPAC Name

3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-5-11-12-9(17-5)10-7(15)6-4-14(2)13-8(6)16-3/h4H,1-3H3,(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSJHXVQKYPNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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